2-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline is a complex organic compound with a molecular formula of C21H24FN3O2 This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution with an azepanyl group under controlled conditions . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and cost-effectiveness. This may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The fluoro group can be substituted with nucleophiles like amines or thiols under S_NAr conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and Pd/C catalyst.
Reduction: KMnO4 in an acidic medium.
Substitution: DMSO as solvent and K2CO3 as base.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of nitroso compounds.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(1-Azepanyl)-2-Fluoro-4-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline .
- 5-(1-Azepanyl)-N,N-Diethyl-2-Fluoro-4-Nitroaniline .
- 5-(1-Azepanyl)-1,1-Diphenyl-3-Pentyn-1-Ol .
Uniqueness
Compared to similar compounds, 2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydroisoquinoline core also enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C21H24FN3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H24FN3O2/c22-18-13-21(25(26)27)20(14-19(18)23-10-5-1-2-6-11-23)24-12-9-16-7-3-4-8-17(16)15-24/h3-4,7-8,13-14H,1-2,5-6,9-12,15H2 |
InChI Key |
NOWLIKIMEWXNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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